molecular formula C18H20N4O2 B14577542 6-Amino-N-(3-methoxypropyl)-1-phenyl-1H-indazole-3-carboxamide CAS No. 61360-55-2

6-Amino-N-(3-methoxypropyl)-1-phenyl-1H-indazole-3-carboxamide

Cat. No.: B14577542
CAS No.: 61360-55-2
M. Wt: 324.4 g/mol
InChI Key: LOCYQKBJQRXSPU-UHFFFAOYSA-N
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Description

6-Amino-N-(3-methoxypropyl)-1-phenyl-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-(3-methoxypropyl)-1-phenyl-1H-indazole-3-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached using alkylation reactions with appropriate alkyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxypropyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

6-Amino-N-(3-methoxypropyl)-1-phenyl-1H-indazole-3-carboxamide has been studied for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.

    Medicine: Research has explored its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-N-(3-methoxypropyl)-1-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-indazole-3-carboxamide: Lacks the amino and methoxypropyl groups, which may result in different biological activities.

    6-Amino-1-phenyl-1H-indazole-3-carboxamide: Similar structure but lacks the methoxypropyl group.

    N-(3-Methoxypropyl)-1-phenyl-1H-indazole-3-carboxamide: Similar structure but lacks the amino group.

Uniqueness

6-Amino-N-(3-methoxypropyl)-1-phenyl-1H-indazole-3-carboxamide is unique due to the presence of both the amino and methoxypropyl groups, which contribute to its distinct chemical and biological properties. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61360-55-2

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

6-amino-N-(3-methoxypropyl)-1-phenylindazole-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-24-11-5-10-20-18(23)17-15-9-8-13(19)12-16(15)22(21-17)14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,19H2,1H3,(H,20,23)

InChI Key

LOCYQKBJQRXSPU-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=NN(C2=C1C=CC(=C2)N)C3=CC=CC=C3

Origin of Product

United States

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